molecular formula C11H11BrN2 B13913582 4-Bromo-1-methyl-5-(m-tolyl)-1H-pyrazole

4-Bromo-1-methyl-5-(m-tolyl)-1H-pyrazole

Cat. No.: B13913582
M. Wt: 251.12 g/mol
InChI Key: SCNQQTAKHCZLJU-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-5-(m-tolyl)-1H-pyrazole is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromine atom at position 4, a methyl group at position 1, and a m-tolyl group at position 5. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-methyl-5-(m-tolyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of 1-methyl-5-(m-tolyl)-1H-pyrazole using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-methyl-5-(m-tolyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at position 4 can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups at position 4, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-1-methyl-5-(m-tolyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-methyl-5-(m-tolyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyrazole ring can play crucial roles in binding to these targets, influencing the compound’s overall effect. The exact pathways involved would vary based on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-methyl-5-phenyl-1H-pyrazole: Similar structure but with a phenyl group instead of a m-tolyl group.

    4-Chloro-1-methyl-5-(m-tolyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of a bromine atom.

    1-Methyl-5-(m-tolyl)-1H-pyrazole: Lacks the bromine atom at position 4.

Uniqueness

4-Bromo-1-methyl-5-(m-tolyl)-1H-pyrazole is unique due to the presence of both the bromine atom and the m-tolyl group, which can influence its reactivity and interactions with other molecules. The combination of these functional groups can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H11BrN2

Molecular Weight

251.12 g/mol

IUPAC Name

4-bromo-1-methyl-5-(3-methylphenyl)pyrazole

InChI

InChI=1S/C11H11BrN2/c1-8-4-3-5-9(6-8)11-10(12)7-13-14(11)2/h3-7H,1-2H3

InChI Key

SCNQQTAKHCZLJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C=NN2C)Br

Origin of Product

United States

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